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molecular formula C22H40N2O4 B8805870 bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate CAS No. 62782-03-0

bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate

Cat. No. B8805870
M. Wt: 396.6 g/mol
InChI Key: GOJOVSYIGHASEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05028645

Procedure details

322.3 g (2.05 mol) of 4-hydroxy-2,2,6,6-tetramethylpiperidine and 146.1 g (1 mol) of dimethyl succinate in 300 ml of xylene are heated to 80° C. 1.2 g of lithium amide are added to the reaction mixture at this temperature, and the temperature is raised to 120°-125° C. A mixture of methanol and xylene is then distilled off slowly under a slow stream of nitrogen. After approx. 10 hours virtually no more methanol distills off, which indicates the end of the transesterification. The contents of the flask are diluted with 500 ml of petroleum ether (boiling range 110°-140° C.) and are washed in the separating funnel while still warm (60°-70° C.) with three times 100 ml of water. The reaction product crystallizes from the organic phase on cooling as colourless crystals. The di-(2,2,6,6-tetramethyl-4-piperidinyl) succinate obtained melts at 118° C.
Quantity
322.3 g
Type
reactant
Reaction Step One
Quantity
146.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[NH:5][C:4]([CH3:11])([CH3:10])[CH2:3]1.[C:12]([O:20][CH3:21])(=[O:19])[CH2:13][CH2:14][C:15](OC)=[O:16].[NH2-:22].[Li+].CO>C1(C)C(C)=CC=CC=1>[C:12]([O:20][CH:21]1[CH2:7][C:6]([CH3:9])([CH3:8])[NH:22][C:4]([CH3:11])([CH3:10])[CH2:3]1)(=[O:19])[CH2:13][CH2:14][C:15]([O:1][CH:2]1[CH2:3][C:4]([CH3:11])([CH3:10])[NH:5][C:6]([CH3:9])([CH3:8])[CH2:7]1)=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
322.3 g
Type
reactant
Smiles
OC1CC(NC(C1)(C)C)(C)C
Name
Quantity
146.1 g
Type
reactant
Smiles
C(CCC(=O)OC)(=O)OC
Name
Quantity
300 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
[NH2-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature is raised to 120°-125° C
DISTILLATION
Type
DISTILLATION
Details
is then distilled off slowly under a slow stream of nitrogen
DISTILLATION
Type
DISTILLATION
Details
After approx. 10 hours virtually no more methanol distills off
Duration
10 h
ADDITION
Type
ADDITION
Details
The contents of the flask are diluted with 500 ml of petroleum ether (boiling range 110°-140° C.)
WASH
Type
WASH
Details
are washed in the separating funnel
TEMPERATURE
Type
TEMPERATURE
Details
while still warm (60°-70° C.) with three times 100 ml of water
CUSTOM
Type
CUSTOM
Details
The reaction product crystallizes from the organic phase
TEMPERATURE
Type
TEMPERATURE
Details
on cooling as colourless crystals

Outcomes

Product
Name
Type
product
Smiles
C(CCC(=O)OC1CC(NC(C1)(C)C)(C)C)(=O)OC1CC(NC(C1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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